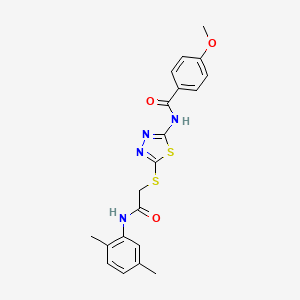

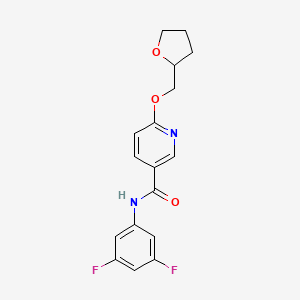

![molecular formula C9H15N3 B2944707 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 51132-04-8](/img/structure/B2944707.png)

2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact properties and uses of this specific compound are not widely documented in the literature.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Homogenized Ruthenium(II) Pincer Complex : This compound is utilized in an ionic 2,6-bis(imidazo[1,2-α]pyridin-2-yl)pyridine-based N^N^N pincer ruthenium(II) complex. It shows high efficiency in C–N bond formation between amines and alcohols using the “borrowing hydrogen” or “hydrogen autotransfer” concept. This method selectively produces monoalkylated amines, enabling the formation of symmetrically and asymmetrically substituted diamines with advantages such as low catalyst loading, short reaction time, and excellent N-monoalkylation selectivity (Yang et al., 2017).

Synthesis of Imidazo[1,2-a]pyridines : A metal-free, three-component reaction has been developed for constructing imidazo[1,2-a]pyridines, which is a facile approach for the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

Copper Catalyzed Synthesis : This compound is involved in a copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations, leading to the synthesis of various imidazo[1,2-a]pyridines (Pericherla et al., 2013).

Applications in Organic Chemistry

Formation of Heteroaromatics : Pyridinium N-(heteroaryl)aminides, using this compound, can be employed as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in a formal cycloaddition onto electron-rich alkynes under gold catalysis, providing access to various imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Synthesis of Imidazo[1,2-a]pyridine Derivatives : Various synthetic methods have been developed for imidazo[1,2-a]pyridines, which are an important target in organic synthetic chemistry due to their interesting properties. These methods involve cascade reactions and C-H functionalizations (Yu et al., 2018).

Other Relevant Applications

- Synthesis of Novel Derivatives : This compound is used in the synthesis of novel derivatives, like 3-(Arylmethyl)-3-(benzoylamino)imidazo-[1,2-a]pyridin-2(3H)-ones, which have potential applications in various fields including medicinal chemistry (Tu et al., 2007).

Propiedades

IUPAC Name |

2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h7H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXOWMNBLNAPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(N=C2C1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2944627.png)

![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2944628.png)

![5-Fluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B2944632.png)

![N-[4-(2-chloroacetamido)-2,5-diethoxyphenyl]benzamide](/img/structure/B2944634.png)

![1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2944635.png)

![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)

![3-methyl-4-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2944645.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)